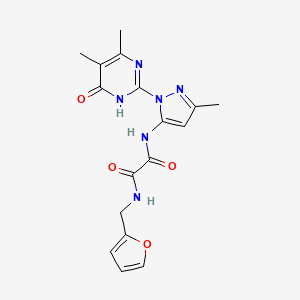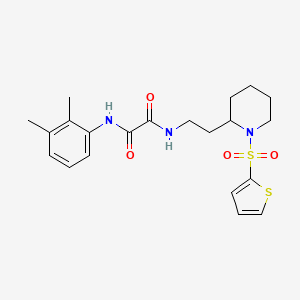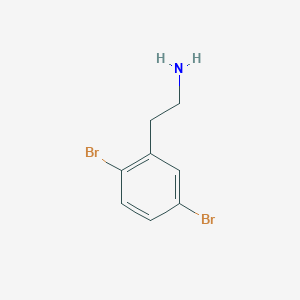![molecular formula C12H9ClN2O3S B2697185 N-(6-氯苯并[d]噻唑-2-基)-5,6-二氢-1,4-二氧杂环戊二烯-2-甲酰胺 CAS No. 864937-49-5](/img/structure/B2697185.png)
N-(6-氯苯并[d]噻唑-2-基)-5,6-二氢-1,4-二氧杂环戊二烯-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It’s a derivative of benzothiazole and has been synthesized and evaluated for its anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Further details about the molecular structure would require more specific data or a detailed study.Physical And Chemical Properties Analysis
Some physical properties of this compound include a melting point of 257–259 °C and an Rf-value of 0.70 . Its IR spectrum shows peaks at 628 (C–S–C benzothiazole), 826 (C–Cl), 1461 (C–N benzothiazole), 1497 (C–O-C oxadiazole), 1516 (C=C aromatic), and 3321 (N–H) .科学研究应用
合成和抗菌活性
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives have been synthesized and investigated for their antimicrobial properties. These studies have focused on developing novel compounds that exhibit moderate to good antimicrobial activities against various Gram-positive and Gram-negative bacteria as well as fungal strains. The research has led to the identification of several derivatives, including 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives, demonstrating significant potential as antimicrobial agents. This highlights the compound's role in the development of new therapeutics to combat microbial infections (Gilani et al., 2011).
Benzothiazole Incorporated Derivatives
Further exploration into the benzothiazole class has led to the synthesis of novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives. These studies have primarily focused on evaluating the antimicrobial properties of these derivatives against a range of bacterial and fungal species. The findings suggest that azetidin-2-ones derivatives exhibit higher activity compared to thiazolidin-4-ones derivatives, showcasing the compound's versatility in antimicrobial applications (Gilani et al., 2016).
作用机制
Target of Action
The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide disrupts this pathway, leading to a decrease in the production of these bioactive lipids .
Result of Action
The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
未来方向
The compound has shown promising results in terms of its anti-inflammatory and analgesic activities . Future research could focus on further exploring these properties, potentially leading to the development of new therapeutic agents. Additionally, the compound’s antimicrobial properties could be investigated against a variety of bacterial and fungal strains .
生化分析
Biochemical Properties
The biochemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide are largely related to its interactions with various enzymes and proteins. For instance, it has been found to interact with cyclo-oxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins . The compound’s anti-inflammatory activity is believed to be mediated through the inhibition of these enzymes .
Cellular Effects
N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have significant effects on cellular processes. It influences cell function by inhibiting the biosynthesis of prostaglandins, which are involved in inflammation and pain . This compound also has antimicrobial activity, showing moderate to good inhibition against various bacterial and fungal strains .
Molecular Mechanism
The molecular mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the COX enzymes, thereby reducing the production of prostaglandins .
Temporal Effects in Laboratory Settings
It has been observed that some of its derivatives have significant anti-inflammatory and analgesic activities .
Metabolic Pathways
It is known to interact with the COX enzymes, suggesting that it may be involved in the arachidonic acid metabolic pathway .
属性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-7-1-2-8-10(5-7)19-12(14-8)15-11(16)9-6-17-3-4-18-9/h1-2,5-6H,3-4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHBEICTENEBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697112.png)
![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)




![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)
